3-benzhydryl-7H-purin-6-one

Lipophilicity ADME Lead Optimization

3-Benzhydryl-7H-purin-6-one (CAS 10299-58-8) is an N3-diphenylmethyl-substituted hypoxanthine derivative with the molecular formula C18H14N4O and a molecular weight of 302.3 g/mol. The compound features a purin-6-one core bearing a bulky benzhydryl (diphenylmethyl) group at the 3-position, distinguishing it from smaller N3-alkyl or N3-benzyl hypoxanthine congeners.

Molecular Formula C18H14N4O
Molecular Weight 302.3 g/mol
CAS No. 10299-58-8
Cat. No. B12926537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzhydryl-7H-purin-6-one
CAS10299-58-8
Molecular FormulaC18H14N4O
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC(=O)C4=C3N=CN4
InChIInChI=1S/C18H14N4O/c23-18-15-17(20-11-19-15)22(12-21-18)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16H,(H,19,20)
InChIKeyGLJLTFQAYSAHFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzhydryl-7H-purin-6-one (CAS 10299-58-8): Procurement-Relevant Identity and Physicochemical Baseline


3-Benzhydryl-7H-purin-6-one (CAS 10299-58-8) is an N3-diphenylmethyl-substituted hypoxanthine derivative with the molecular formula C18H14N4O and a molecular weight of 302.3 g/mol [1]. The compound features a purin-6-one core bearing a bulky benzhydryl (diphenylmethyl) group at the 3-position, distinguishing it from smaller N3-alkyl or N3-benzyl hypoxanthine congeners. Its computed physicochemical properties include a LogP of 2.9, a topological polar surface area of 61.4 Ų, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 3 rotatable bonds . The compound is also indexed under the synonym 3-Benzhydrylhypoxanthine and the NSC identifier NSC 76927 [2].

Why 3-Benzhydryl-7H-purin-6-one Cannot Be Assumed Interchangeable with Other N3-Substituted Hypoxanthines


Within the purin-6-one chemotype, even modest N3-substituent changes produce large shifts in target engagement and physicochemical profile. The benzhydryl group in 3-benzhydryl-7H-purin-6-one confers a LogP of approximately 2.9, compared to a LogP of 1.2 for the 3-benzyl analog [1]. This 1.7 log-unit increase translates to roughly a 50-fold higher computed octanol-water partition coefficient, which can markedly alter membrane permeability, plasma protein binding, and off-target promiscuity. In purine nucleoside phosphorylase (PNP) assays, 3-benzylhypoxanthine exhibits an IC50 of 42,600 nM [2]; the addition of a second phenyl ring in the benzhydryl derivative is expected to further modulate potency through differential steric and hydrophobic interactions with the enzyme active site. These structure-dependent property differences mean that procurement or biological evaluation of a generic “N3-substituted hypoxanthine” without specifying the benzhydryl substituent carries a high risk of irreproducible pharmacology and invalid structure-activity conclusions.

3-Benzhydryl-7H-purin-6-one (10299-58-8): Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Lipophilicity-Driven Differentiation: LogP of 3-Benzhydryl-7H-purin-6-one Versus 3-Benzylhypoxanthine

The computed octanol-water partition coefficient (XLogP3-AA) of 3-benzhydryl-7H-purin-6-one is 2.9, substantially higher than the predicted LogP of 1.2 for the 3-benzyl analog [1]. This difference arises from the additional phenyl ring in the benzhydryl substituent, which increases molecular surface area and reduces aqueous solubility. While a direct experimental LogP for the target compound has not been reported, the computed values across multiple platforms (PubChem XLogP3: 2.9; ChemSrc LogP: 2.757) are internally consistent [2].

Lipophilicity ADME Lead Optimization

Steric Bulk at N3: Rotatable Bond and Heavy Atom Count Contrast with 3-Substituted Hypoxanthines

3-Benzhydryl-7H-purin-6-one possesses 3 rotatable bonds and 23 heavy atoms, versus 2 rotatable bonds and 17 heavy atoms for 3-benzylhypoxanthine . The benzhydryl group adds a phenyl ring and an sp3-hybridized methine carbon, increasing the rotational degrees of freedom and the spatial volume that must be accommodated in a protein binding pocket. In purine nucleoside phosphorylase (PNP), the active site cleft accommodates the purine base while the N3 substituent projects toward a hydrophobic pocket that tolerates benzyl but discriminates against larger groups [1]. Although direct PNP IC50 data for the benzhydryl compound are absent from the public domain, the structural divergence predicts altered potency relative to the 3-benzyl analog (PNP IC50 = 42,600 nM) [2].

Steric hindrance Binding pocket complementarity Selectivity design

P2X3 Receptor Antagonism: Screening-Level Differentiation of 3-Benzhydryl-7H-purin-6-one

BindingDB records indicate that 3-benzhydryl-7H-purin-6-one was evaluated for antagonist activity at the rat P2X3 purinoceptor expressed in Xenopus oocytes and produced an EC50 of 80 nM when tested at 10 µM [1]. This places the compound in the sub-micromolar range for P2X3 functional antagonism. The structurally simpler 3-methyl and 3-benzyl hypoxanthine analogs are not reported to exhibit P2X3 antagonism at comparable concentrations, suggesting that the benzhydryl group contributes critical hydrophobic contacts within the P2X3 orthosteric or allosteric site. However, this is a single-concentration screening result, and full concentration-response curves are not available, precluding definitive IC50/EC50 comparison with clinical-stage P2X3 antagonists such as gefapixant.

P2X3 antagonist Pain Ion channel pharmacology

Molecular Weight and PSA in the Context of CNS Drug-Likeness: Benzhydryl vs Benzyl Hypoxanthines

With a molecular weight of 302.3 Da and a topological polar surface area (TPSA) of 61.4 Ų, 3-benzhydryl-7H-purin-6-one falls within the physicochemical space often associated with CNS-penetrant small molecules (MW < 400, TPSA < 90 Ų) [1]. In contrast, the 3-benzyl analog has a MW of 226.2 Da and an identical TPSA of 61.4 Ų, placing both compounds within the same TPSA range but at opposite ends of the molecular weight window [2]. The higher MW of the benzhydryl derivative reduces the ligand efficiency metric (binding affinity per heavy atom), which may be relevant when optimizing lead series for central targets.

CNS penetration Drug-likeness Physicochemical filtering

Evidence-Backed Application Scenarios for 3-Benzhydryl-7H-purin-6-one (10299-58-8)


Chemical Probe for P2X3 Purinoceptor Target Validation in Pain Research

Based on the 80 nM functional antagonism at recombinant rat P2X3 receptors [1], 3-benzhydryl-7H-purin-6-one can serve as an early-stage chemical probe for academic or industrial pain research groups seeking to validate P2X3-dependent phenotypes. Its sub-micromolar activity differentiates it from inactive N3-substituted hypoxanthine analogs and provides a structurally distinct chemotype from the clinical P2X3 antagonist gefapixant, potentially offering a complementary pharmacological tool for target deconvolution studies.

Lipophilicity-Modulated PK/PD Profiling in Lead Optimization Campaigns

The 1.7 log-unit increase in computed LogP relative to 3-benzylhypoxanthine [2] positions 3-benzhydryl-7H-purin-6-one as a valuable comparator in lead optimization sets where modulating lipophilicity is critical. Medicinal chemistry teams can use this compound to systematically probe the effect of increased hydrophobicity on metabolic stability, plasma protein binding, and volume of distribution within the hypoxanthine chemotype.

Steric Probe for Purine Nucleoside Phosphorylase (PNP) Active Site Mapping

Given the established SAR that 3-benzyl substitution yields PNP inhibition (IC50 = 42,600 nM) [3], the benzhydryl analog provides a tool to evaluate the steric tolerance of the PNP hydrophobic pocket. Procurement of 3-benzhydryl-7H-purin-6-one enables direct comparison with the 3-benzyl analog in identical assay conditions, generating data to refine computational docking models and guide the design of next-generation PNP inhibitors.

Building Block for Diversified Purinone Library Synthesis

The benzhydryl group at N3 serves as a robust protecting group that can be retained or removed under controlled conditions, making 3-benzhydryl-7H-purin-6-one a versatile intermediate for parallel synthesis of purin-6-one libraries. Its commercial availability at 97% purity supports its use as a reliable starting material for structure-activity relationship (SAR) exploration across multiple biological targets.

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